4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline - 6281-58-9

4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline

Catalog Number: EVT-459661
CAS Number: 6281-58-9
Molecular Formula: C14H15ClN2
Molecular Weight: 246.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

Based on the structure of similar quinoline derivatives, 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline likely exhibits a planar quinoline ring system with the chlorine atom at the 7th position and the 2-methylpyrrolidine group substituted at the 4th position. [, , , , , , , , , , , , , , , , , , , , ] This substitution pattern and the presence of specific functional groups can potentially influence its interactions with biological targets.

Applications
  • Antiparasitic Agents: Given its structural similarity to chloroquine, 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline could potentially possess antimalarial activity. [, , ] Further research is needed to investigate its efficacy and safety profile.
  • Antibacterial Agents: Quinoline derivatives have shown promising antibacterial activities. [, , , ] It is possible that 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline might exhibit similar properties, warranting further investigation.
  • Anticancer Agents: The quinoline scaffold is a privileged structure in medicinal chemistry and has been explored for its anticancer potential. [, ] It would be interesting to investigate if 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline possesses any anticancer properties.

7-Chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl}quinoline

Compound Description: This compound is a potential anti-malarial agent. It was designed and synthesized via amino protection, nucleophilic reaction, and deprotection, followed by purification through silica gel chromatography. Its structure was confirmed by IR, GC-MS, and 1H-NMR. []

Relevance: This compound is structurally related to 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline through the shared presence of the 7-chloroquinoline scaffold. The main difference lies in the substitution at the 4-position of the quinoline ring. While the target compound features a 2-methyl-1-pyrrolidyl group, this related compound possesses a piperidine ring further substituted with a 2-(2-methyl-imidazol-1-yl)ethyl chain. Both compounds belong to the broader category of 4-aminoquinoline derivatives with potential anti-malarial activities. []

1-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone

Compound Description: This compound demonstrated potent in vitro and in vivo anti-inflammatory and analgesic activity. It showed significant inhibition of lipopolysaccharide-induced NO release in RAW 264.7 murine macrophages, inhibition of iNOS protein expression, and a decrease in the expression of inflammatory markers. In vivo studies showed both peripheral and central analgesic effects, comparable to diclofenac sodium and tramadol hydrochloride, respectively. It also exhibited significant inhibition of carrageenan-induced paw edema in mice and reduced serum NO and COX-2 levels. []

Relevance: This compound shares the 7-chloro-4-(piperazin-1-yl)quinoline core with 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline, highlighting the importance of this scaffold for biological activity. The key structural difference lies in the substituent attached to the piperazine ring. The target compound has a 2-methylpyrrolidine group, while this related compound features an ethanone linker connected to a phenylpiperazine moiety. Despite these differences, both compounds fall under the umbrella of 4-aminoquinoline derivatives with potential therapeutic applications. []

(2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

Compound Description: This compound is a novel derivative of azidothymidine (AZT) combined with the 7-chloroquinoline scaffold through a 1,4-disubstituted 1,2,3-triazole linker. It was synthesized and fully characterized using various spectroscopic techniques, including FTIR, 1H-NMR, 13C-NMR, HSQC, HMBC, DEPT, COSY, UV, and HRMS. Computational studies predict potential interactions with HIV reverse transcriptase, making it relevant for developing new AIDS therapeutics. []

Relevance: This compound and 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline both incorporate the 7-chloroquinoline motif, emphasizing its potential in medicinal chemistry. The key difference lies in the linker and the second pharmacophore. While the target compound directly connects a 2-methylpyrrolidine to the quinoline, this related compound utilizes a 1,2,3-triazole-methylene linker to connect with an AZT derivative. This highlights the versatility of the 7-chloroquinoline scaffold for designing diverse hybrid molecules. []

7-Chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline (9c)

Compound Description: This compound is a quinoline–benzimidazole hybrid containing a triazole-methyl-phenoxy linker. It exhibited antiproliferative activity against a panel of cancer cell lines, including leukemia, lymphoma, and carcinoma cells. It demonstrated varying degrees of potency against different cell lines, highlighting its potential for selective targeting. []

Relevance: The presence of the 7-chloroquinoline moiety in this compound links it structurally to 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline. While the target compound has a 2-methylpyrrolidine directly attached to the quinoline, compound 9c utilizes a triazole-methyl-phenoxy linker to connect to a benzimidazole group. This structural variation exemplifies the potential of modifying the 7-chloroquinoline core for developing new anticancer agents. []

7-Chloro-4-(piperazin-1-yl)quinoline

Compound Description: This compound serves as a precursor for synthesizing various antiparasitic agents, including compound 12, which exhibited potent activity against Entamoeba histolytica and Giardia intestinalis. []

Relevance: This compound represents a core structural element within 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline. Both compounds share the 7-chloro-4-aminoquinoline scaffold, with the target compound featuring a 2-methylpyrrolidine substitution on the nitrogen, whereas this compound has a piperazine ring. This highlights the significance of these specific substitutions in modulating biological activity within this class of compounds. []

N-(7-Chloroquinolin-4-yl)-N'-[2-(N'',N''-dimethylaminomethyl)ferrocenylmethyl]-ethane-1,2-diamine

Compound Description: This compound is a ferrocenyl-quinoline antimalarial agent and a key intermediate in synthesizing a series of related compounds. Its structure was determined by X-ray crystallography. It exhibited good in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. []

Relevance: This compound and 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline belong to the same family of antimalarial agents containing the 7-chloroquinoline core. The key structural difference is the presence of a ferrocenyl moiety linked to the quinoline through an ethane-1,2-diamine bridge in this compound, as opposed to the 2-methylpyrrolidine group in the target compound. This emphasizes the potential of incorporating various pharmacophores onto the 7-chloroquinoline scaffold for developing novel antimalarial drugs. []

Properties

CAS Number

6281-58-9

Product Name

4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline

IUPAC Name

7-chloro-4-(2-methylpyrrolidin-1-yl)quinoline

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

InChI

InChI=1S/C14H15ClN2/c1-10-3-2-8-17(10)14-6-7-16-13-9-11(15)4-5-12(13)14/h4-7,9-10H,2-3,8H2,1H3

InChI Key

GYORBDCAYLXAIL-UHFFFAOYSA-N

SMILES

CC1CCCN1C2=C3C=CC(=CC3=NC=C2)Cl

Synonyms

4-(2-methyl-1-pyrrolidyl)-7-chloroquinoline
4-MPCQ

Canonical SMILES

CC1CCCN1C2=C3C=CC(=CC3=NC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.